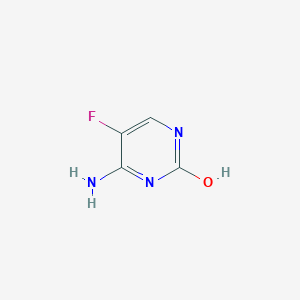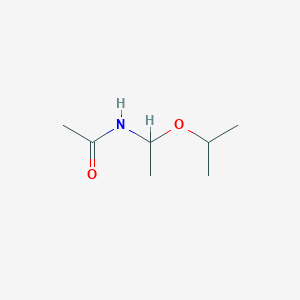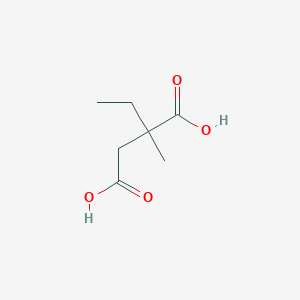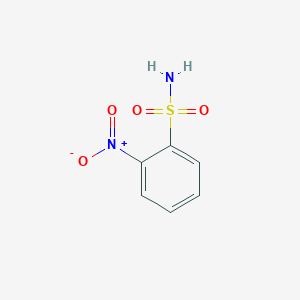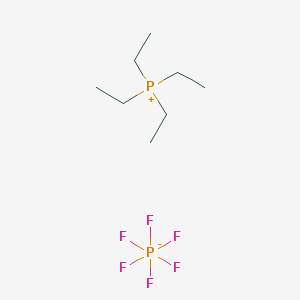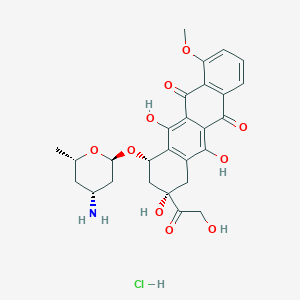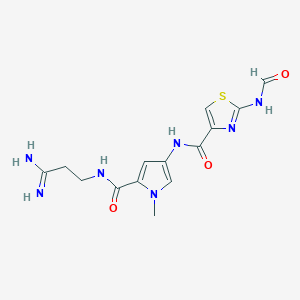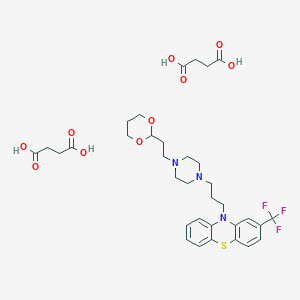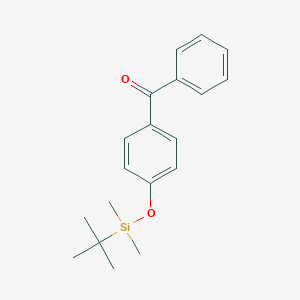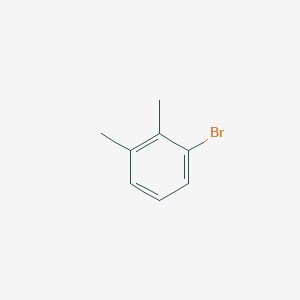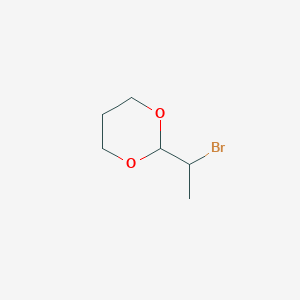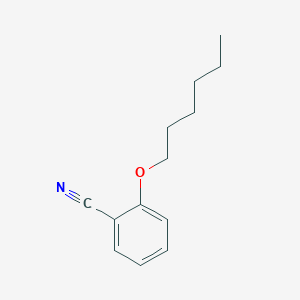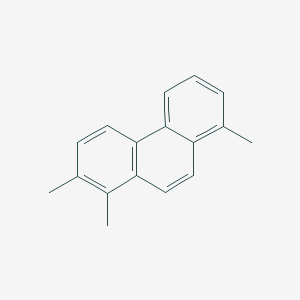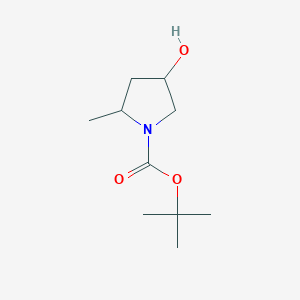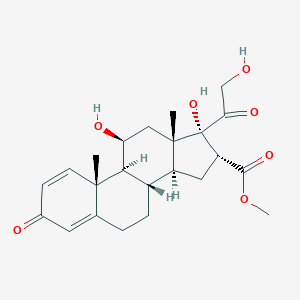
Methyl prednisolone-16alpha-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl prednisolone-16alpha-carboxylate (MPC) is a synthetic glucocorticoid that has been widely used in the scientific research community due to its potent anti-inflammatory and immunosuppressive effects. MPC is a derivative of prednisolone, a naturally occurring hormone produced by the adrenal gland.
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized through novel procedures, like the 1,3-dipole addition of fulminic acid to specific pregnatriene derivatives. This process involves base-catalyzed ring opening and subsequent conversion to methyl carboxylates, demonstrating intricate synthetic chemistry techniques (You et al., 1995).
Pharmacological Evaluations
- Various derivatives of methyl prednisolone-16alpha-carboxylate have been evaluated for their anti-inflammatory properties. These compounds demonstrated binding affinity to glucocorticoid receptors and inhibited nitric oxide production in cell cultures, showing their potential in anti-inflammatory applications (Park et al., 2006).
Anti-Inflammatory Activity
- Studies have shown that methyl prednisolone-16alpha-carboxylate and its derivatives exhibit significant local anti-inflammatory activity. Their systemic anti-inflammatory effects are notably less than their local effects, indicating potential use in targeted therapies (Heiman et al., 1989).
Therapeutic Applications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized and evaluated for their potential as safer topical therapeutic agents due to their favorable dissociation of local from systemic effects. This makes them promising candidates for treating local inflammatory conditions (Ib et al., 1989).
Novel Drug Development
- The development of novel steroidal anti-inflammatory antedrugs, like methyl 21-desoxy-21-chloro-11beta,17alpha-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate, has focused on creating compounds that retain topical anti-inflammatory activity with reduced systemic side effects. Such developments highlight the ongoing efforts to improve steroidal medications' safety profile (Ko et al., 2000).
Drug Delivery System Innovations
- Research into hydrophilic steroid derivatives, like methyl 20-β-glucopyranosyloxyprednisolonates, is based on novel drug delivery systems aiming for colonic mucosa-specific action. These compounds, designed as ‘pro-antedrugs’, specifically release active components in the large intestine, offering targeted therapy for conditions like ulcerative colitis with minimal systemic effects (Kimura et al., 1994).
Propriétés
Numéro CAS |
111802-47-2 |
|---|---|
Nom du produit |
Methyl prednisolone-16alpha-carboxylate |
Formule moléculaire |
C23H30O7 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |
Clé InChI |
SNIXVWCOGOOOGH-UAHQIDPDSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
SMILES canonique |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Synonymes |
6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



